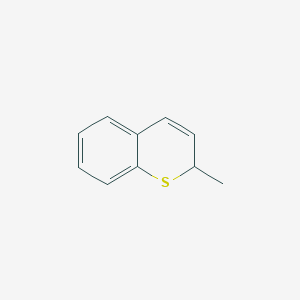

2-Methyl-2H-1-benzothiopyran

Description

Contextualization of 2H-1-Benzothiopyrans (Thiochromenes) in Organic Synthesis

2H-1-Benzothiopyrans, also known as thiochromenes, represent a significant class of sulfur-containing heterocyclic compounds. ontosight.ai These structures, which feature a thiopyran ring fused to a benzene (B151609) ring, are of considerable interest in the field of organic synthesis. ontosight.ai Their utility stems from their versatile chemical reactivity and the fact that the benzothiopyran core is a key structural motif in a variety of biologically active molecules. ontosight.ainih.gov The synthesis of 2H-1-benzothiopyran derivatives is an active area of research, with various methodologies being developed to construct this heterocyclic system. These methods often involve condensation and cyclization reactions. oup.comontosight.ai The continued exploration of new synthetic routes to thiochromenes is driven by the desire to access novel derivatives with potentially valuable pharmacological or material science applications. ontosight.aiontosight.ai

Structural Classification and Nomenclature of 2-Methyl-2H-1-benzothiopyran

This compound is a derivative of the parent compound 2H-1-benzothiopyran, also known as 2H-thiochromene. nih.gov The nomenclature of this compound precisely describes its molecular architecture. The "2H-1-benzothiopyran" component indicates a benzene ring fused to a thiopyran ring, with the "2H" specifying the position of the saturated carbon atom in the heterocyclic ring. The "2-methyl" prefix denotes the attachment of a methyl group at the second position of the thiopyran ring. The systematic name for the parent structure, 2H-1-benzothiopyran, is 2H-thiochromene. nih.gov

Below is a table summarizing the key structural and identity information for this compound and its parent compound.

Table 1: Structural and Identity Information

| Compound Name | Parent Compound | Key Substituents | Molecular Formula | CAS Number |

|---|---|---|---|---|

| This compound | 2H-1-Benzothiopyran | Methyl group at C2 | C10H10S | Not available |

| 2H-1-Benzothiopyran | N/A | None | C9H8S | 254-37-5 nih.gov |

Historical Development of Research on the 2H-1-Benzothiopyran Ring System

Research into the 2H-1-benzothiopyran ring system has evolved significantly over the years. Early investigations focused on the fundamental synthesis and reactivity of this heterocyclic core. For instance, studies have explored the reaction of 2H-1-benzothiopyran with various reagents, such as dichlorocarbene, to understand its chemical behavior. acs.org Over time, the focus has expanded to include the synthesis of more complex derivatives and the evaluation of their potential applications. A notable area of research has been the synthesis of 2H-1-benzothiopyran-2-ones, also known as thiocoumarins, from starting materials like benzenethiols and diketene. oup.com More recent research has delved into the biological activities of benzothiopyran derivatives, with some studies focusing on their potential as therapeutic agents. For example, certain 2-benzothiopyran-1-carboxamide derivatives have been investigated for their effects on bone formation. nih.gov This progression from fundamental chemistry to applied research highlights the growing importance of the 2H-1-benzothiopyran ring system in medicinal chemistry and materials science.

Rationale for Focused Academic Investigation of this compound

The focused academic investigation of this compound is driven by several key factors. The introduction of a methyl group onto the 2H-1-benzothiopyran scaffold can significantly influence its chemical and physical properties. This substitution can alter the compound's reactivity, solubility, and, importantly, its interaction with biological targets. The exploration of such substituted derivatives is a common strategy in medicinal chemistry to develop new therapeutic agents. ontosight.ai For instance, the synthesis of various substituted benzothiopyran derivatives has been pursued to discover compounds with enhanced biological activity. nih.gov The unique structural features of compounds like this compound make them interesting candidates for the development of new materials with specific optical or electrical properties. ontosight.ai The synthesis and characterization of such compounds are often undertaken to build a library of related structures for further screening and to understand structure-activity relationships. Spectroscopic techniques like NMR and mass spectrometry are crucial in confirming the structure and purity of these newly synthesized compounds. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

6087-80-5 |

|---|---|

Molecular Formula |

C10H10S |

Molecular Weight |

162.25 g/mol |

IUPAC Name |

2-methyl-2H-thiochromene |

InChI |

InChI=1S/C10H10S/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-8H,1H3 |

InChI Key |

XWVFNZTXCBAABL-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=CC2=CC=CC=C2S1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 2h 1 Benzothiopyran and Its Functionalized Analogues

De Novo Synthesis of the 2H-1-Benzothiopyran Scaffold

The construction of the fundamental 2H-1-benzothiopyran framework from acyclic or simpler cyclic precursors is a cornerstone of its chemistry. These de novo syntheses provide versatile entry points to a wide range of substituted analogues.

Cyclization Reactions Involving Sulfur-Containing Precursors

A primary strategy for assembling the 2H-1-benzothiopyran ring involves the intramolecular cyclization of carefully designed precursors that already contain the necessary sulfur atom and the carbon framework.

A notable method for the synthesis of functionalized 2H-1-benzothiopyrans is through an intramolecular Wittig reaction. This approach has been effectively utilized to prepare dialkyl 2H-1-benzothiopyran-2,3-dicarboxylates. The reaction typically involves a three-component, one-pot synthesis starting from 2-mercaptobenzaldehyde, a dialkyl acetylenedicarboxylate (B1228247) (such as DMAD), and a phosphine (B1218219), most commonly triphenylphosphine (B44618). rsc.orgorganic-chemistry.org

The proposed mechanism begins with the addition of triphenylphosphine to the dialkyl acetylenedicarboxylate, forming a zwitterionic intermediate. This intermediate is then protonated by the thiol group of 2-mercaptobenzaldehyde. The resulting vinylphosphonium salt undergoes an intramolecular Wittig reaction, where the ylide attacks the aldehyde functionality, leading to the cyclized product after the elimination of triphenylphosphine oxide. rsc.org This method provides a direct route to highly functionalized 2H-1-benzothiopyran systems in moderate yields. rsc.org

Table 1: Synthesis of 2H-1-Benzothiopyran-2,3-dicarboxylates via Intramolecular Wittig Reaction

| Precursor 1 | Precursor 2 | Reagent | Product | Yield |

| 2-Mercaptobenzaldehyde | Dimethyl acetylenedicarboxylate (DMAD) | Triphenylphosphine | Dimethyl 2H-1-benzothiopyran-2,3-dicarboxylate | Moderate rsc.org |

| 2-Mercaptobenzaldehyde | Diethyl acetylenedicarboxylate | Triphenylphosphine | Diethyl 2H-1-benzothiopyran-2,3-dicarboxylate | Moderate rsc.org |

Acid-catalyzed cyclization represents a classical and effective method for the formation of the benzothiopyran ring. This approach typically involves the intramolecular Friedel-Crafts type acylation of an activated aromatic ring by a tethered carboxylic acid or its derivative. For the synthesis of the 2H-1-benzothiopyran scaffold, a common strategy involves the cyclization of 3-(arylthio)alkanoic acids to form the corresponding thiochroman-4-ones.

These thiochroman-4-ones are key intermediates. They can be subsequently reduced, for instance with sodium borohydride, to the corresponding alcohol, followed by acid-catalyzed dehydration to yield the desired 2H-1-benzothiopyran derivatives. Strong acids such as polyphosphoric acid (PPA) are frequently employed to facilitate the initial cyclization step. While direct cyclization of sulfanylphenyl-prop-2-enoic acids is plausible, the more established route proceeds via the saturated alkanoic acid analogue.

Table 2: Two-Step Synthesis of 2H-1-Benzothiopyrans via Acid-Catalyzed Cyclization

| Precursor | Reagent/Condition (Step 1) | Intermediate | Reagent/Condition (Step 2) | Final Product |

| 3-(Phenylthio)propanoic acid | Polyphosphoric Acid (PPA), heat | Thiochroman-4-one | 1. NaBH42. H+ (dehydration) | 2H-1-Benzothiopyran |

| 3-(p-Tolylthio)propanoic acid | PPA, heat | 6-Methylthiochroman-4-one | 1. NaBH42. H+ (dehydration) | 6-Methyl-2H-1-benzothiopyran |

A versatile route to functionalized benzothiopyrans involves the electrophilic cyclization of symmetrical bis(arylmethylthio)acetylenes. This method provides rapid access to 3-halo-4-(arylmethylthio)-1H-2-benzothiopyrans, which are isomers of the 2H-1-benzothiopyran system but represent a valid synthesis of the core benzothiopyran scaffold. acs.orgdntb.gov.uarsc.org

The reaction is initiated by the attack of an electrophile, such as iodine monochloride (ICl) or bromine (Br₂), on the acetylene (B1199291) triple bond. This leads to the formation of a postulated vinyl cation intermediate, which is then trapped intramolecularly by the sulfur atom of the second arylmethylthio group, leading to ring closure. acs.org The reactions are typically fast and are carried out at low temperatures, with iodine monochloride generally providing higher yields than bromine. acs.org This methodology allows for significant variation in the substitution pattern of the resulting benzothiopyran by choosing appropriately substituted starting materials. acs.org

Table 3: Electrophilic Cyclization of Symmetrical Bis(arylmethylthio)acetylenes

| Substrate (Bis(arylmethylthio)acetylene) | Electrophile | Conditions | Product | Yield | Ref |

| Bis(benzylthio)acetylene | ICl | CH₂Cl₂/MeOH, -70 °C | 3-Iodo-4-(benzylthio)-1H-2-benzothiopyran | 86% | acs.org |

| Bis(benzylthio)acetylene | Br₂ | CH₂Cl₂/MeOH, -70 °C | 3-Bromo-4-(benzylthio)-1H-2-benzothiopyran | 47% | acs.org |

| Bis(4-methylbenzylthio)acetylene | ICl | CH₂Cl₂/MeOH, -70 °C | 6-Methyl-3-iodo-4-(4-methylbenzylthio)-1H-2-benzothiopyran | 84% | acs.org |

| Bis(4-methoxybenzylthio)acetylene | ICl | CH₂Cl₂/MeOH, -70 °C | 6-Methoxy-3-iodo-4-(4-methoxybenzylthio)-1H-2-benzothiopyran | 79% | acs.org |

The condensation of benzenethiols (thiophenols) with suitable acyclic precursors is a direct and widely used method for constructing the benzothiopyran ring. A classic example is the reaction of benzenethiols with diketene. In the presence of triethylamine, this reaction yields S-phenyl 3-oxobutanethioates. These intermediates can then be cyclized using condensing agents like anhydrous aluminium chloride to produce 4-methyl-2H-1-benzothiopyran-2-ones (4-methylthiocoumarins). If the reaction is conducted with a strong acid catalyst such as polyphosphoric acid, the isomeric 2-methylthiochromones are often preferentially formed.

Another important variation involves the condensation of thiophenols with α,β-unsaturated aldehydes or ketones. For instance, the reaction of thiophenol with crotonaldehyde (B89634) can lead to the formation of 2-methyl-2H-1-benzothiopyran, often proceeding through a Michael addition followed by an intramolecular cyclization and dehydration.

Cyclocondensation Approaches

Cyclocondensation reactions, which form two new bonds in a single operation to close the ring, offer an efficient pathway to the 2H-1-benzothiopyran scaffold. These reactions often involve the condensation of a bifunctional benzene (B151609) derivative with a suitable three-carbon unit.

A representative example is the reaction of an ortho-mercaptobenzaldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, under Knoevenagel condensation conditions. The initial condensation product can then undergo an intramolecular cyclization via the nucleophilic attack of the thiol group onto the electron-deficient double bond, followed by tautomerization or elimination to yield the final benzothiopyran derivative.

Furthermore, iodine-catalyzed cyclocondensation reactions have been explored. For example, the reaction between thiophenol and cinnamaldehyde (B126680) derivatives in the presence of iodine can yield substituted 2H-1-benzothiopyrans with high diastereoselectivity.

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, offering a powerful tool for the formation of various ring sizes with excellent functional group tolerance. researchgate.netorganic-chemistry.org The application of RCM to the synthesis of 2H-1-benzothiopyran derivatives, while not extensively reported for the 2-methyl variant specifically, can be inferred from studies on related heterocyclic systems. For example, the synthesis of benzodioxepins and benzodioxocins has been successfully achieved through RCM of the corresponding diallyloxybenzene precursors using Grubbs' catalysts. researchgate.net

A plausible RCM strategy towards this compound would involve a precursor such as an o-allylthiophenol derivative bearing an additional terminal alkene. The intramolecular metathesis of the two double bonds would then lead to the formation of the desired six-membered heterocyclic ring. The efficiency of the RCM reaction can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature. researchgate.net

| Entry | Substrate | Catalyst (mol%) | Solvent | Time (h) | Product | Yield (%) | Reference |

| 1 | 1,2-Bis(allyloxy)benzene | Grubbs' I (20) | Benzene | 24 | 2,5-Dihydro-1,6-benzodioxocin | 40 | researchgate.net |

| 2 | 1,2-Bis(allyloxy)benzene | Grubbs' II (10) | Benzene | 12 | 2,5-Dihydro-1,6-benzodioxocin | 60 | researchgate.net |

| 3 | 1-(Allyloxy)-2-(prop-2-en-1-yloxy)benzene | Grubbs' II (10) | CH2Cl2 | 6 | 2H-1,5-Benzodioxepin | 53 | researchgate.net |

Modification and Derivatization of Existing 2H-1-Benzothiopyran Nuclei to Access 2-Methyl Variants

An alternative and often more versatile approach to obtaining functionalized 2-methyl-2H-1-benzothiopyrans involves the modification of a pre-existing benzothiopyran core.

Introduction of Methyl Substituents via Alkylation or Arylation Reactions

The introduction of a methyl group at the C-2 position of a 2H-1-benzothiopyran can be a challenging transformation. Direct alkylation of the parent 2H-1-benzothiopyran is not straightforward. However, strategies involving the alkylation of related heterocyclic systems provide valuable insights. For instance, the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has been studied in detail. mdpi.com The initial methylation occurs selectively at the sulfur atom, and subsequent methylation can be directed to either the oxygen or nitrogen atom depending on the reaction conditions. mdpi.com This suggests that for the benzothiopyran system, a precursor with an activatable position at C-2 would be necessary for successful methylation.

An alternative advanced strategy is the late-stage oxidative C(sp3)–H methylation. This method allows for the direct methylation of C-H bonds, including those adjacent to heteroatoms in heterocyclic systems, and has been demonstrated on a variety of pharmaceutically relevant cores. nih.gov

| Substrate | Methylating Agent | Base/Activator | Product | Yield (%) | Reference |

| Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | CH3I | Triethylamine | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | >80 | mdpi.com |

| Tedizolid | AlMe3 | BF3·OEt2 | Me-tedizolid | 71 | nih.gov |

| δ-Lactam | AlMe3 | BF3·OEt2 | Methylated δ-lactam | 58 | nih.gov |

Functional Group Interconversions on the Benzothiopyran Skeleton

The ability to modify functional groups on a pre-existing 2H-1-benzothiopyran scaffold is crucial for generating a diverse range of analogues for structure-activity relationship studies. nih.gov The chemistry of thiochromenes allows for a variety of transformations. nih.gov For example, the sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the electronic properties and biological activity of the molecule. nih.gov Furthermore, substituents at various positions on the aromatic ring or the heterocyclic core can be introduced or modified using standard synthetic methodologies. nih.gov

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of this compound derivatives is of great importance, as the stereochemistry at the C-2 position can have a profound impact on biological activity.

Diastereoselective cyclization reactions offer a powerful approach to control the relative stereochemistry of newly formed stereocenters. While specific examples for the diastereoselective synthesis of this compound are scarce, related diastereoselective syntheses of other heterocyclic systems provide a conceptual framework. For instance, the Prins cyclization of 3-bromobut-3-en-1-ols with aldehydes has been shown to produce 2,6-disubstituted tetrahydropyranones with excellent diastereoselectivity. nih.gov This reaction proceeds through a chair-like transition state, which dictates the stereochemical outcome. nih.gov A similar strategy, employing a suitable sulfur-containing starting material, could potentially be adapted for the diastereoselective synthesis of this compound derivatives.

| Aldehyde | Product | Diastereomeric Ratio | Yield (%) | Reference |

| Benzaldehyde | trans-2-Phenyl-6-methyltetrahydropyran-4-one | >99:1 | 85 | nih.gov |

| 4-Chlorobenzaldehyde | trans-2-(4-Chlorophenyl)-6-methyltetrahydropyran-4-one | >99:1 | 82 | nih.gov |

| 4-Methoxybenzaldehyde | trans-2-(4-Methoxyphenyl)-6-methyltetrahydropyran-4-one | >99:1 | 88 | nih.gov |

| 2-Naphthaldehyde | trans-2-(Naphthalen-2-yl)-6-methyltetrahydropyran-4-one | >99:1 | 80 | nih.gov |

Enantioselective Methodologies for Chiral 2-Methyl-2H-1-benzothiopyrans

The development of enantioselective methods to access chiral 2-substituted-2H-1-benzothiopyrans, including the 2-methyl derivative, is of significant interest due to the often-differentiated biological activities of individual enantiomers. Organocatalysis and metal-catalyzed reactions have emerged as powerful tools in this endeavor.

One notable approach involves an organocatalytic tandem Michael addition-Knoevenagel reaction. nih.gov This method has been successfully employed for the synthesis of enantioenriched tetrasubstituted thiochromanes using a 9-epi-aminoquinine thiourea (B124793) derivative as the catalyst. nih.gov The reaction between 2-mercaptobenzaldehydes and benzylidenemalonates proceeds with significant control over the stereochemistry, where both steric and electronic effects of the substrates have been found to profoundly influence the enantioselectivity and diastereoselectivity. nih.gov

Another powerful strategy is the cascade sulfa-Michael/Julia-Kocienski olefination reaction. nih.gov This method provides access to 3,4-unsubstituted 2-substituted-2H-thiochromenes with excellent enantioselectivities. nih.gov Catalyzed by diphenylprolinol TMS ether, the reaction of 2-mercaptobenzaldehydes with β-substituted vinyl PT-sulfones proceeds through an aromatic iminium intermediate, yielding a variety of 2-substituted-2H-thiochromenes with enantiomeric ratios of up to 99:1. nih.gov

Furthermore, copper-catalyzed asymmetric hydroallylation has been developed for the synthesis of chiral thiochromanes. nih.gov Using a CuCl/(R,R)-Ph-BPE catalyst system, 2H-thiochromenes can be reacted with allylic phosphate (B84403) electrophiles to produce 4-allyl thiochromanes in high yields and with excellent enantioselectivities (up to 99% ee). nih.gov This atom-economical method provides a direct route to chiral thiochromane scaffolds. nih.gov

A recent review highlights the importance of Michael addition reactions using chiral catalysts and substrates, such as mercaptobenzaldehyde and cinnamaldehyde, to achieve high enantioselectivity in the synthesis of thiochromenes. rsc.org These reactions underscore the versatility of asymmetric catalysis in constructing the chiral thiochromene framework. rsc.org

Table 1: Enantioselective Methodologies for Chiral Thiochromene Derivatives

| Methodology | Catalyst/Reagent | Substrates | Key Features | Ref. |

|---|---|---|---|---|

| Tandem Michael-Knoevenagel Reaction | 9-epi-aminoquinine thiourea derivative | 2-Mercaptobenzaldehydes, Benzylidenemalonates | Synthesis of enantioenriched tetrasubstituted thiochromanes. | nih.gov |

| Sulfa-Michael/Julia-Kocienski Olefination | Diphenylprolinol TMS ether | 2-Mercaptobenzaldehydes, β-Substituted vinyl PT-sulfones | High enantioselectivity (up to 99:1 er) for 2-substituted-2H-thiochromenes. | nih.gov |

| Asymmetric Hydroallylation | CuCl/(R,R)-Ph-BPE | 2H-Thiochromenes, Allylic phosphates | High yields and excellent enantioselectivities (up to 99% ee) for 4-allyl thiochromanes. | nih.gov |

| Asymmetric Michael Addition | Chiral catalysts | Mercaptobenzaldehyde, Cinnamaldehyde | A general approach to achieving high enantioselectivity in thiochromene synthesis. | rsc.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of this compound and its analogues, several green strategies have been explored, primarily focusing on alternative energy sources and environmentally benign reaction media.

Ultrasound-assisted synthesis has emerged as a valuable green technique. nih.gov The application of ultrasonic irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and product purity with simpler workups compared to conventional heating methods. nih.gov While specific examples for this compound are not extensively documented, the successful ultrasound-assisted synthesis of related chromene derivatives in aqueous media using simple catalysts like sodium carbonate suggests the high potential of this method. nih.goveurekaselect.com The use of water as a solvent and a readily available, inexpensive catalyst aligns well with green chemistry principles. nih.goveurekaselect.com

Microwave-assisted synthesis is another prominent green chemistry tool that has been applied to the synthesis of related heterocyclic systems. nih.govnih.gov Microwave irradiation provides rapid and uniform heating, often leading to significantly shorter reaction times and improved yields. psu.edu For instance, the synthesis of 2H-chromene derivatives and benzofuran-3(2H)-ones has been efficiently achieved under microwave conditions. nih.govresearchgate.net The translation of these microwave-assisted protocols to the synthesis of this compound could offer a more sustainable and efficient alternative to classical synthetic methods.

High-pressure-assisted synthesis represents another green approach. A Q-tube reactor has been effectively used for the synthesis of thiochromeno[4,3-b]pyridine derivatives. nih.govnih.gov This method offers advantages such as operational safety, broad substrate scope, simple workup, and high atom economy, making it an environmentally benign tool. nih.govnih.gov The use of elevated pressure can facilitate reactions that are sluggish under conventional conditions, often without the need for harsh catalysts.

Table 2: Green Chemistry Approaches in the Synthesis of Thiochromene and Related Heterocycles

| Green Chemistry Approach | Energy Source/Condition | Key Advantages | Application to Related Structures | Ref. |

|---|---|---|---|---|

| Ultrasound-Assisted Synthesis | Ultrasonic Irradiation | Reduced reaction times, higher yields, use of aqueous media. | Synthesis of 2-amino-4H-chromenes. | nih.govnih.goveurekaselect.com |

| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid heating, shorter reaction times, improved yields. | Synthesis of 2H-chromene derivatives and benzofuran-3(2H)-ones. | nih.govpsu.eduresearchgate.net |

| High-Pressure Synthesis | Q-tube Reactor | Safe, efficient, high atom economy, broad substrate scope. | Synthesis of thiochromeno[4,3-b]pyridines. | nih.govnih.gov |

Elucidation of Reactivity Patterns and Mechanistic Pathways of 2 Methyl 2h 1 Benzothiopyran

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

The benzene ring of 2-Methyl-2H-1-benzothiopyran is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. masterorganicchemistry.comyoutube.comyoutube.com The substitution pattern is dictated by the directing effects of the substituents already present on the ring. In this case, the sulfur atom of the thiopyran ring and the fused ring system itself influence the position of incoming electrophiles.

The sulfur atom, through its lone pair of electrons, can donate electron density to the benzene ring via resonance, which generally activates the ortho and para positions for electrophilic attack. Conversely, the inductive effect of the sulfur atom is electron-withdrawing. The interplay of these effects, along with the influence of the 2-methyl group, determines the precise regioselectivity of reactions such as nitration, halogenation, and sulfonation.

| Reaction | Reagents | Typical Product(s) |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted this compound |

| Halogenation | X₂ (Cl₂, Br₂), Lewis Acid (e.g., FeCl₃, AlCl₃) | Halo-substituted this compound |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | This compound sulfonic acid |

Table 1: Representative Electrophilic Aromatic Substitution Reactions. Note: Specific isomer distribution is dependent on reaction conditions and has not been detailed in the available literature for this specific compound.

Reactions at the Thiopyran Ring System

The thiopyran ring contains several reactive sites: the sulfur heteroatom, the carbon-carbon double bond, and the carbon atoms of the heterocyclic ring.

Diels-Alder Reactions and Other Cycloaddition Processes

The endocyclic double bond in the thiopyran ring can potentially act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition method for the formation of six-membered rings. libretexts.orglibretexts.org The reactivity in these reactions is influenced by the electronic nature of the diene and the dienophile. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction. While specific examples for this compound are not extensively documented, analogous reactions with 2H-chromenes, the oxygen-containing counterparts, have been studied. For instance, iron(III) salts can catalyze tandem rearrangement and hetero-Diels-Alder reactions of 2H-chromenes. nih.govnih.gov It is plausible that this compound could undergo similar cycloadditions with suitable dienes. Other cycloaddition reactions, such as [2+2] cycloadditions, may also be possible under photochemical conditions. nih.govyoutube.com

Nucleophilic Additions and Substitutions

The carbon-carbon double bond in the thiopyran ring is part of a vinyl ether-like system (more accurately, a vinyl sulfide), which can be susceptible to nucleophilic attack, particularly if the ring system is activated. However, direct nucleophilic addition to an unactivated C=C double bond is generally not facile. More commonly, nucleophilic attack might occur at the carbon adjacent to the sulfur atom, especially if a suitable leaving group is present, leading to substitution reactions.

Oxidative Transformations of the Sulfur Heteroatom to Sulfoxides and Sulfones

The sulfur atom in the thiopyran ring is readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This is a common and predictable reaction for thioethers. A variety of oxidizing agents can be employed for this transformation, with the product depending on the stoichiometry and strength of the oxidant. For instance, meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the oxidation of sulfides. researchgate.netorganic-chemistry.orgmasterorganicchemistry.com The use of one equivalent of m-CPBA typically yields the sulfoxide, while an excess of the oxidant leads to the sulfone.

| Transformation | Oxidizing Agent | Product |

| Sulfide to Sulfoxide | m-CPBA (1 equiv.) | This compound-1-oxide |

| Sulfide to Sulfone | m-CPBA (>2 equiv.) | This compound-1,1-dioxide |

Table 2: Oxidation of the Sulfur Heteroatom.

Transformations of the C=C Double Bond (e.g., Hydrogenation, Halogenation)

The endocyclic carbon-carbon double bond can undergo addition reactions. Catalytic hydrogenation is a common method to reduce the double bond, leading to the formation of the corresponding saturated derivative, 2-methylthiochromane. nih.govpearson.comslideshare.netyoutube.comlibretexts.org This reaction typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.

Halogenation of the double bond can also occur, leading to the formation of a dihalo-substituted thiochromane derivative. The reaction would proceed via an electrophilic addition mechanism.

Rearrangement Reactions Involving the this compound Core

Rearrangement reactions can be initiated under various conditions, often acid-catalyzed, leading to skeletal reorganization of the molecule. nih.govnih.gov For instance, in analogous 2H-chromene systems, iron(III)-catalyzed rearrangements have been observed to proceed via a hydride shift and the formation of an ortho-quinone methide intermediate, which can then undergo further reactions like cycloadditions. nih.govnih.gov It is conceivable that this compound could undergo similar rearrangements, potentially leading to the formation of isomeric structures or dimeric products under specific catalytic conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated this compound Derivatives

The introduction of functional groups to the this compound scaffold via transition metal-catalyzed cross-coupling reactions represents a significant strategy for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. While specific literature on the cross-coupling reactions of halogenated this compound is not extensively detailed, the reactivity can be inferred from studies on analogous sulfur-containing heterocycles and their oxygen-containing counterparts, the chromenes. The primary focus in this area has been on palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The general mechanism for these palladium-catalyzed cross-coupling reactions typically involves a catalytic cycle that includes three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The cycle begins with the oxidative addition of the halogenated benzothiopyran to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction or an organotin compound in the Stille reaction), where the organic group from the organometallic reagent replaces the halide on the palladium complex. The final step is reductive elimination, where the two organic groups on the palladium complex are coupled together, forming the desired product and regenerating the palladium(0) catalyst. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds, coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org For halogenated this compound derivatives, this reaction would enable the introduction of various aryl, heteroaryl, or vinyl substituents. The reactivity of the halide in the Suzuki-Miyaura coupling generally follows the order I > Br > Cl. libretexts.org

While specific examples for this compound are scarce, studies on related brominated 2,1-borazaronaphthalenes have demonstrated successful Suzuki-Miyaura coupling with potassium alkenyltrifluoroborates, providing a pathway to alkenyl-substituted derivatives. nih.gov Similarly, the Suzuki-Miyaura coupling of brominated 2H-chromene derivatives has been explored, suggesting that the analogous thiochromene would undergo similar transformations.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Heterocyclic Halides

| Entry | Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 3-Bromo-2,1-borazaronaphthalene | Potassium (E)-1-decenyltrifluoroborate | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 75 |

| 2 | 6-Bromo-2H-chromene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 |

| 3 | 4-Bromoisoquinoline | 2-Formylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 92 |

This table presents data from analogous systems to illustrate typical reaction conditions and yields.

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov For a halogenated this compound, this reaction would typically occur at the vinylic position of the heterocycle, leading to the formation of styryl-type derivatives. The reaction is generally carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The stereoselectivity of the Heck reaction often favors the formation of the trans isomer. researchgate.net

Studies on the Heck reaction of various aryl halides with styrene (B11656) have been extensively reported, providing a framework for predicting the outcome of such reactions with halogenated this compound. sctunisie.orgresearchgate.netresearchgate.net For instance, the coupling of bromobenzene (B47551) derivatives with styrene catalyzed by palladium acetate (B1210297) in the presence of a suitable ligand and base proceeds with good to excellent yields. researchgate.net

Table 2: Representative Conditions for Heck Reaction of Aryl Halides with Styrene

This table presents data from analogous systems to illustrate typical reaction conditions and yields.

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov This reaction would be instrumental in synthesizing alkynyl-substituted this compound derivatives, which are valuable intermediates in organic synthesis. The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent.

Research on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives has shown that a 6-iodo substituent can be effectively replaced with various alkynes via the Sonogashira reaction, indicating the feasibility of this transformation on the analogous thiochromene scaffold. nih.gov

Photochemical Transformations of this compound

The study of photochemical reactions of this compound provides insights into its excited-state reactivity and the potential for light-induced molecular transformations. While specific studies on this compound are limited, the photochemical behavior of the structurally related 2H-chromenes offers a valuable point of comparison. The primary photochemical process observed for many 2H-chromenes is a photochromic ring-opening reaction. researchgate.netresearchgate.net

Upon absorption of UV light, the C-S bond in the thiopyran ring of this compound is expected to undergo homolytic cleavage. This process would lead to the formation of a colored, open-ring vinyl-thioquinone methide intermediate. This transformation is analogous to the well-documented photochromism of 2H-chromenes, which involves the cleavage of the C-O bond to form a colored vinyl-quinone methide. researchgate.netresearchgate.netresearchgate.net

The efficiency of this photochemical ring-opening can be influenced by several factors, including the excitation wavelength and the nature of substituents on the benzothiopyran ring. researchgate.net The open-ring isomer is typically unstable and reverts to the closed-ring form either thermally or upon irradiation with visible light.

Mechanistic Pathway of Photochemical Ring-Opening:

The proposed mechanism for the photochemical ring-opening of this compound, based on analogy with 2H-chromenes, involves the following steps:

Excitation: The molecule absorbs a photon of UV light, promoting it to an excited singlet state (S₁).

Bond Cleavage: In the excited state, the relatively weak C-S bond undergoes cleavage, leading to the formation of a diradical intermediate.

Isomerization: The diradical intermediate rapidly isomerizes to the more stable, colored, open-ring vinyl-thioquinone methide structure.

Relaxation/Reversion: The open-ring isomer can then relax back to the ground state. The reverse reaction, or ring-closing, can be initiated either thermally or by absorption of visible light, leading back to the colorless closed-ring form.

Potential Photocycloadditions:

In addition to ring-opening, photochemical [2+2] cycloaddition reactions are another potential transformation for this compound. youtube.comyoutube.comaklectures.comrsc.org These reactions would involve the concerted or stepwise formation of a four-membered ring between the double bond of the thiopyran ring and another unsaturated molecule. The feasibility and outcome of such reactions would depend on the nature of the reaction partner and the specific reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 2h 1 Benzothiopyran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

No experimental ¹H NMR data for 2-Methyl-2H-1-benzothiopyran could be located. This section would typically include a detailed analysis of the chemical shifts (δ) and coupling constants (J) for each proton in the molecule, providing insights into the electronic environment and connectivity of the protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Specific ¹³C NMR spectral data for this compound is not available in the reviewed sources. A characterization would involve the assignment of each unique carbon resonance to its corresponding atom in the molecular structure, offering information on the carbon skeleton.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Experimental Infrared (IR) spectroscopy data for this compound could not be found. An IR spectrum would reveal the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H, C=C, and C-S bonds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information is crucial for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion Detection

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam. wiley.commsu.edu This process typically leads to the formation of a molecular ion (M•+), which is the intact molecule with one electron removed. libretexts.org The molecular ion peak is a direct indicator of the compound's molecular weight. libretexts.org In addition to the molecular ion, EI-MS generates a series of fragment ions as the energetic molecular ion breaks apart. wiley.com The resulting fragmentation pattern serves as a molecular "fingerprint" that can be used for structural identification. libretexts.org

For this compound, the molecular ion peak in the EI-MS spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion can occur through various pathways. For instance, the loss of a methyl group (CH3) is a common fragmentation pathway, leading to a significant peak in the spectrum. nih.gov Another potential fragmentation involves the retro-Diels-Alder reaction, a characteristic fragmentation for certain cyclic compounds. nih.gov

Table 1: Key Data from Electron Ionization Mass Spectrometry (EI-MS)

| Property | Description | Reference |

|---|---|---|

| Ionization Method | A high-energy electron beam bombards the sample molecules. wiley.com | wiley.com |

| Molecular Ion (M•+) | The intact molecule with one electron removed, indicating the molecular weight. libretexts.org | libretexts.org |

| Fragmentation | The energetic molecular ion breaks into smaller, charged fragments. wiley.com | wiley.com |

| Base Peak | The most intense peak in the spectrum, assigned a relative abundance of 100%. libretexts.org | libretexts.org |

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental composition. This technique is particularly valuable for distinguishing between compounds that have the same nominal mass but different chemical formulas. The high resolving power of HR-MS instruments enables the clean separation of ions with very similar mass-to-charge ratios. wiley.com For this compound, HR-MS would confirm its elemental formula (C10H10S) by providing a precise mass measurement that aligns with the calculated exact mass.

Table 2: High-Resolution Mass Spectrometry (HR-MS) Data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C10H10S | |

| Calculated Exact Mass | 162.0503 | |

| Measurement Capability | Provides highly accurate mass measurements to determine elemental composition. |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. For compounds like this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of the benzothiopyran chromophore. The position and intensity of these bands are influenced by the electronic transitions within the fused ring system.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. nih.gov For this compound, an X-ray crystal structure would reveal the conformation of the thiopyran ring and the planarity of the benzothiopyran system. It would also provide insights into how the molecules pack in the crystal lattice and any significant intermolecular forces, such as hydrogen bonds, that may be present. nih.gov

Table 3: Crystallographic Data (Hypothetical for this compound)

| Parameter | Description | Reference |

|---|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. nih.gov | nih.gov |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. nih.gov | nih.gov |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). nih.gov | nih.gov |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. | |

| Conformation | The spatial arrangement of the atoms in the molecule, including the puckering of the thiopyran ring. |

Computational and Theoretical Studies on 2 Methyl 2h 1 Benzothiopyran

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a popular and versatile tool for studying organic molecules, including heterocyclic compounds, due to its favorable balance between accuracy and computational cost. inpressco.com DFT calculations can predict a wide range of molecular properties, offering valuable information about the behavior of 2-Methyl-2H-1-benzothiopyran.

Optimization of Molecular Geometry and Conformational Analysis

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. The puckered nature of the dihydropyran ring suggests the possibility of multiple conformers, such as chair, boat, and twist-boat forms.

Computational methods can be employed to perform a conformational search, systematically exploring the potential energy surface to identify stable conformers and the transition states that connect them. researchgate.net For example, in a study on [2.2]heterophanes, computational chemistry was used to investigate the conformational switching between stable anti and syn conformers. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Thiochroman (B1618051) Derivative (Analogous System)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.815 | C-S-C | 98.5 |

| C-C (aromatic) | 1.395 | C-C-C (aromatic) | 120.0 |

| C-C (aliphatic) | 1.530 | H-C-H | 109.5 |

| C-H | 1.090 | C-C-H | 109.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical bond lengths and angles in similar sulfur-containing heterocyclic compounds. Actual calculated values for this compound may vary.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides a powerful means to predict spectroscopic data, which can be invaluable for the identification and characterization of compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. researchgate.netimist.ma This method has been shown to provide reliable predictions for both proton (¹H) and carbon-¹³ (¹³C) NMR spectra when used in conjunction with DFT. researchgate.netimist.ma The predicted chemical shifts can be compared with experimental data to confirm the structure of a synthesized compound. nih.gov For example, in a study of hexahydroindoles, the GIAO method at the B3LYP/6-311(d,p) level of theory was found to be the most reliable for predicting chemical shifts. researchgate.netimist.ma

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, typically performed using DFT, can aid in the assignment of experimental infrared (IR) and Raman spectra. rsc.org The calculated frequencies correspond to the different vibrational modes of the molecule. While there can be systematic errors in the calculated frequencies, they can often be corrected using scaling factors, leading to good agreement with experimental data. nih.gov The analysis of these vibrational modes provides detailed information about the molecular structure and bonding.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 2-Methyl-thiochroman-like Moiety

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 4.10 | 35.2 |

| C2-CH₃ | 1.35 | 21.5 |

| C3-H₂ | 1.90, 2.15 | 28.9 |

| C4-H₂ | 2.80, 2.95 | 25.1 |

| Aromatic-H | 7.00 - 7.40 | 125.0 - 135.0 |

Note: This data is illustrative and based on typical chemical shifts for thiochroman derivatives. Actual values for this compound would require specific calculations.

Table 3: Illustrative Calculated Vibrational Frequencies (cm⁻¹) for a Thiochroman-like Ring System

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C-H) aromatic | 3050 - 3100 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2850 - 2960 | Aliphatic C-H stretching |

| ν(C=C) aromatic | 1450 - 1600 | Aromatic C=C stretching |

| δ(CH₂) | 1400 - 1470 | CH₂ scissoring |

| ν(C-S) | 650 - 750 | C-S stretching |

Note: This data is for illustrative purposes. The actual vibrational spectrum of this compound would exhibit a more complex pattern of frequencies.

Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals, Charge Distribution)

Understanding the electronic structure of a molecule is key to predicting its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.govresearchgate.net The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comrsc.orgnih.gov A smaller gap generally suggests higher reactivity. nih.gov DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. researchgate.netirjweb.com

Charge Distribution: The distribution of electron density in a molecule can be quantified through the calculation of atomic charges. The Mulliken population analysis is a common method for this, although it is known to be sensitive to the choice of basis set. uni-muenchen.dewikipedia.orgchemrxiv.orglibretexts.org This analysis provides insights into the electrostatic potential of the molecule and can help identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net For instance, in a study of a thiazole (B1198619) derivative, Mulliken charge analysis helped to identify the most electronegative atoms, which are likely to be involved in interactions. rsc.org

Table 4: Illustrative Frontier Molecular Orbital Energies for a Thiochroman-like System

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.4 |

Note: These values are hypothetical and for illustrative purposes. The actual FMO energies for this compound would depend on the specific computational method and basis set used.

Table 5: Illustrative Mulliken Atomic Charges for Selected Atoms in a 2-Methyl-thiochroman-like Structure

| Atom | Mulliken Charge (a.u.) |

| S1 | -0.15 |

| C2 | +0.05 |

| C9 (aromatic) | -0.20 |

| C10 (aromatic) | +0.10 |

Note: This data is for illustrative purposes. The sign and magnitude of Mulliken charges can vary significantly with the computational method.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the energetic and structural changes that occur. rsc.org

Transition State Characterization and Energetic Pathways

A key aspect of studying reaction mechanisms is the characterization of transition states (TS), which are the high-energy structures that connect reactants and products. researchgate.net Computational methods can be used to locate and optimize the geometry of transition states and calculate their energies. researchgate.netucsb.eduims.ac.jpresearchgate.net The energy difference between the reactants and the transition state is the activation energy, a critical parameter that determines the reaction rate. researchgate.net By mapping out the entire reaction pathway, including intermediates and transition states, a detailed understanding of the reaction mechanism can be achieved. For example, computational studies on the Menshutkin reaction have successfully located transition states and calculated activation energies that are in good agreement with experimental values. ucsb.edu Various computational techniques, such as synchronous transit-guided quasi-Newton (QST2) and eigenvector-following methods, are available for locating transition states. ucsb.edulibretexts.org

Solvent Effects on Reaction Dynamics

Reactions are often carried out in a solvent, which can have a significant impact on the reaction rate and mechanism. youtube.comyoutube.comrsc.org Computational models can account for solvent effects in two main ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. youtube.comyoutube.comnih.gov

Explicit solvent models can capture specific interactions like hydrogen bonding, which can be crucial for accurately describing the reaction energetics. youtube.com Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally less expensive and are widely used to study the influence of the bulk solvent environment on reaction pathways. youtube.com Studies have shown that the presence of a solvent can significantly alter the activation energy of a reaction. For instance, in a study of β-scissions, solvation was found to lower the free energy barrier of activation by approximately 4 kcal/mol. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape of a molecule, revealing the different shapes it can adopt and the relative energies of these conformations. This information is crucial for understanding a molecule's biological activity, as its shape often dictates how it interacts with biological targets such as proteins and enzymes.

While specific molecular dynamics studies on this compound are not widely available in the current literature, the methodology has been successfully applied to a variety of similar heterocyclic and aromatic compounds. For instance, MD simulations have been used to investigate the binding of enantiomers to chiral molecular micelles and to study the conformational stability of proteins. molinspiration.comnih.gov Conformational analyses of related benzothiopyran and benzofuran (B130515) derivatives have also been performed using other computational and experimental techniques, such as NMR spectroscopy, which can provide insights into the most stable conformations in solution. rsc.org

A typical MD simulation protocol for a molecule like this compound would involve:

System Setup: The 3D structure of the molecule would be generated and placed in a simulation box, typically filled with a solvent like water to mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters that describes the potential energy of the system, is applied to all atoms.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production Run: The simulation is run for a significant period, during which the trajectory of each atom is recorded.

Analysis: The resulting trajectories are analyzed to identify the most populated conformational states, the transitions between them, and other dynamic properties.

Through such simulations, researchers can gain a deeper understanding of the flexibility and preferred shapes of this compound, which is invaluable for designing potential applications.

Prediction of Chemical Properties via Computational Descriptors (e.g., TPSA, LogP)

Computational descriptors are numerical values that characterize specific properties of a molecule. These descriptors can be calculated from the molecular structure and are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds. elsevierpure.comnih.gov Two of the most important descriptors in drug discovery are the Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP).

Topological Polar Surface Area (TPSA)

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens, nitrogens, and their attached hydrogens) in a molecule. molinspiration.com It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. numberanalytics.com A high TPSA is generally associated with poor membrane permeability. The calculation of TPSA can be done using fragment-based or surface area-based approaches. numberanalytics.com

LogP

LogP is a measure of a molecule's lipophilicity, or its affinity for a fatty environment compared to an aqueous one. It is a critical parameter in drug design as it influences absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. molinspiration.com While experimental determination can be time-consuming, numerous computational methods have been developed to predict LogP values based on the molecular structure. numberanalytics.comnih.gov These methods range from simple fragment-based approaches to more complex quantum mechanical calculations. molinspiration.comnih.gov

For this compound, the predicted values for these key descriptors have been calculated using computational tools.

| Descriptor | Predicted Value | Significance |

| TPSA (Ų) | 0 | A TPSA value of 0 indicates that the molecule has no polar surface area. This suggests that the molecule is non-polar and is likely to have good membrane permeability. |

| LogP | 3.25 | A positive LogP value indicates that the molecule is more soluble in a lipid environment than in an aqueous one, signifying its lipophilic nature. This property is often correlated with good absorption and distribution characteristics. |

These predicted values provide a valuable first approximation of the physicochemical properties of this compound, guiding further experimental investigation and potential applications in areas where lipophilicity and membrane permeability are important factors.

Applications of 2 Methyl 2h 1 Benzothiopyran in Chemical Sciences and Materials Development

Strategic Building Blocks in Organic Synthesis

The 2-Methyl-2H-1-benzothiopyran scaffold is a versatile platform for the construction of more elaborate molecular architectures. Its inherent reactivity, stemming from the electron-rich aromatic ring, the sulfur heteroatom, and the carbon-carbon double bond, allows for a variety of chemical transformations.

Precursors for Polycyclic and Fused Heterocyclic Systems

The synthesis of polycyclic and fused heterocyclic systems is a cornerstone of modern organic chemistry, driven by the prevalence of these structures in natural products and pharmaceuticals. The thiochromene core is an excellent starting point for creating such complex molecules. rsc.org Methodologies developed for the synthesis of related 2H-chromenes, such as annulative condensation and cyclization reactions, often translate to their thio-analogs. rsc.orgorganic-chemistry.org These reactions can build additional rings onto the benzothiopyran framework.

For instance, cycloaddition reactions, like the Diels-Alder reaction, represent a powerful strategy for constructing polycyclic systems from thiochromene derivatives. rsc.org Furthermore, cascade reactions, where multiple bonds are formed in a single operation, can be employed to efficiently generate complex fused systems from appropriately substituted 2H-thiochromenes. organic-chemistry.org The strategic placement of functional groups on the this compound molecule can direct intramolecular cyclizations, leading to the formation of novel, rigid, and structurally complex thia-heterocycles. researchgate.netnih.gov

Table 1: Synthetic Strategies for Fused Heterocycles from Thiochromene and Chromene Precursors

| Reaction Type | Description | Resulting Structure | Reference(s) |

|---|---|---|---|

| Cascade Reactions | A multi-step reaction sequence where subsequent reactions occur without isolating intermediates. For thiochromenes, this can involve a Michael addition followed by an aldol (B89426) condensation and dehydration. | Fused polycyclic systems | organic-chemistry.org |

| Cycloaddition Reactions | Reactions like the Diels-Alder allow for the formation of a new six-membered ring, fusing to the existing scaffold. | Polycyclic thiochromene derivatives | rsc.org |

| Annulative Condensation | The reaction of salicylaldehydes (or mercaptobenzaldehydes) with activated alkenes or alkynes to build the heterocyclic ring, which can then be further elaborated. | Substituted 2H-chromenes and thiochromenes | organic-chemistry.org |

Intermediates in the Synthesis of Complex Organic Molecules

Beyond being a precursor for fused rings, this compound and its derivatives serve as valuable intermediates in multi-step synthetic pathways. ontosight.ai The structure possesses multiple sites for functionalization, allowing chemists to introduce a variety of substituents and build molecular complexity in a controlled manner. The methyl ester functionality in related benzothiopyran derivatives, for example, can be hydrolyzed to a carboxylic acid, which then serves as a handle for forming amides or other esters. ontosight.ai

The synthesis of complex molecules often relies on the assembly of key fragments, and the benzothiopyran unit can be a crucial component. ontosight.ai Gold-mediated chemistry, for example, has shown significant potential in the total synthesis of highly functionalized compounds and complex natural products, and the unique electronic properties of sulfur-containing heterocycles make them interesting substrates for such advanced catalytic transformations. acs.org

Development of Novel Synthetic Reagents and Catalysts

The development of new reagents and catalysts is essential for advancing chemical synthesis. While direct catalytic applications of this compound are not extensively documented, its structural features suggest potential in this area. The sulfur atom can coordinate to metal centers, making its derivatives candidates for development as ligands in transition-metal catalysis. The synthesis of various biologically active heterocyclic compounds has been achieved using catalysts based on other sulfur-containing heterocycles like benzothiazole. rsc.org Similarly, amidine-based molecules have been shown to act as effective catalysts for the synthesis of 2-substituted thiochromenes, highlighting the role of tailored organic molecules in catalysis. organic-chemistry.org The exploration of this compound derivatives as chiral ligands or organocatalysts remains a promising field of research.

Contributions to Materials Science and Optoelectronics

The electronic structure of the benzothiopyran ring system makes it an attractive scaffold for the development of advanced materials with specific optical and electronic properties. ontosight.ai

Exploration of Luminescent and Fluorescent Characteristics in Dyes and Probes

Many heterocyclic compounds are known for their fluorescent properties, and thiochromene derivatives are no exception. nih.gov The related compound thiochrome, for instance, is a well-known fluorescent derivative of vitamin B1 used in quantitative analysis. rsc.orgmdpi.com The fluorescence arises from the π-conjugated system, and its characteristics, such as emission wavelength and quantum yield, can be finely tuned by introducing different substituent groups onto the heterocyclic core.

Studies on analogous structures like chromenones and other sulfur-containing heterocycles demonstrate that these scaffolds are excellent fluorophores. nih.gov Their emission can be sensitive to the local environment, making them suitable for use as chemical sensors or biological probes. It is anticipated that derivatives of this compound could exhibit interesting luminescent properties, with potential applications as organic light-emitting diode (OLED) materials or fluorescent markers.

Table 2: Luminescent Properties of Structurally Related Heterocyclic Compounds

| Compound Class | Key Findings | Potential Application | Reference(s) |

|---|---|---|---|

| Chromenones | Exhibit weak to moderate fluorescence; properties can interfere with or be utilized in fluorogenic assays. | Fluorophores, Biological Assays | nih.gov |

| Thiochrome | Strong fluorescence upon formation from thiamine (B1217682) (Vitamin B1). | Quantitative Analysis | rsc.orgmdpi.com |

Integration into Polymeric Structures for Advanced Materials

Polymer science increasingly relies on the incorporation of functional monomer units to create materials with tailored properties. mdpi.com Polythiophenes, for example, are a versatile class of conjugated polymers where side groups are modified to achieve desired characteristics for applications ranging from conductors to light-emitting diodes. rsc.org

By adding a polymerizable group (such as a vinyl or styryl moiety) to the this compound scaffold, it can be used as a monomer. The integration of this sulfur-containing heterocyclic unit into a polymer backbone could impart unique optoelectronic, thermal, or charge-transport properties to the resulting material. ontosight.aimdpi.com Such polymers could find use in a variety of optoelectronic devices, including organic photovoltaics (OPVs) and organic transistors, where the performance is dictated by the chemical structure of the constituent organic materials. mdpi.com

Emerging Research Frontiers and Future Prospects for 2 Methyl 2h 1 Benzothiopyran Research

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes, and the synthesis of 2-Methyl-2H-1-benzothiopyran is no exception. Future research will likely focus on moving away from traditional methods that may involve harsh reaction conditions, hazardous reagents, and toxic solvents.

Emerging sustainable approaches that could be applied to the synthesis of this compound and its derivatives include:

Catalyst-Free and Solvent-Free Reactions: Inspired by recent successes in the synthesis of related heterocyclic systems, researchers are exploring reactions that proceed at ambient temperatures without the need for a catalyst or solvent. For instance, the synthesis of 2-phenylquinazolin-4(3H)-ones has been achieved under solvent- and transition-metal-free conditions, a strategy that could be adapted for benzothiopyran synthesis. researchgate.net

Use of Greener Solvents: When a solvent is necessary, the focus is shifting towards environmentally benign options like glycerol, which is non-toxic, biodegradable, and readily available. rsc.org

Amidine-Based Catalysis: Novel, reagent-free catalytic transformations using amidine-based catalysts have been developed for the synthesis of 2-substituted thiochromenes. figshare.comnih.govacs.org These reactions are highly efficient and produce only carbon dioxide as a byproduct, representing a significant step towards sustainability. figshare.comnih.govacs.org

Cascade Reactions: Designing synthetic sequences where multiple bonds are formed in a single operation, known as cascade or tandem reactions, can significantly reduce waste and improve efficiency. The tetramethylguanidine (TMG)-promoted cascade thiol-Michael-aldol-dehydration reaction for the synthesis of 2H-thiochromene-3-carboxylate derivatives is a prime example of this approach. organic-chemistry.org

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Heterocycles

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Solvents | Often uses hazardous and volatile organic solvents. | Prioritizes water, glycerol, or solvent-free conditions. rsc.org |

| Catalysts | May rely on heavy metals or toxic catalysts. | Explores organocatalysis, biocatalysis, and catalyst-free reactions. figshare.comnih.govacs.org |

| Energy Input | Frequently requires high temperatures and pressures. | Aims for ambient temperature and pressure conditions. rsc.org |

| Byproducts | Can generate significant amounts of waste. | Designed to minimize waste, with benign byproducts like CO2. figshare.comnih.govacs.org |

| Atom Economy | Can be low due to multi-step processes. | Maximized through cascade reactions and efficient bond formation. organic-chemistry.org |

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond improving synthetic efficiency, a major frontier lies in discovering new reactions and transformations for the 2H-1-benzothiopyran core. The unique electronic properties conferred by the sulfur atom suggest a rich and varied reactivity profile waiting to be explored. rsc.org

Future research in this area is expected to focus on:

Cycloaddition Reactions: The 2H-1-benzothiopyran system can participate in cycloaddition reactions, such as the hetero-Diels-Alder reaction, to construct more complex polycyclic structures. rsc.orgnih.gov Investigations into the reactivity of 2H-(thio)pyran-2-(thi)ones with strained alkynes have provided valuable insights into these transformations, which can be extended to this compound. rsc.org

Michael Addition Reactions: The use of Michael addition reactions with chiral catalysts offers a pathway to enantioselectively synthesized thiochromene derivatives, which is crucial for the development of new therapeutic agents. rsc.orgnih.gov

Ring-Opening and Ring-Expansion Reactions: Exploring the ring-opening of the thiopyran ring, potentially followed by rearrangement or reaction with other species, could lead to novel molecular scaffolds. rsc.orgnih.gov

C-H Functionalization: Direct functionalization of the C-H bonds on the benzothiopyran ring is a highly desirable strategy that avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. numberanalytics.com For this compound, these computational tools can accelerate discovery in several ways:

Reaction Prediction: ML models can be trained on existing reaction data to predict the outcome of new reactions, identify optimal reaction conditions, and even suggest novel synthetic routes. acs.org This can significantly reduce the number of experiments needed, saving time and resources.

Compound Property Prediction: AI can predict the physicochemical and biological properties of virtual compounds, allowing for the in-silico screening of large libraries of this compound derivatives for desired activities. nih.govresearchgate.net This is particularly valuable in drug discovery for identifying potential lead compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired properties, opening up new avenues for the development of novel therapeutics based on the this compound scaffold.

While the application of AI in chemistry is still an emerging field, its potential to accelerate the research and development of new molecules is undeniable. However, it is important to note that the accuracy of ML models is highly dependent on the quality and quantity of the training data. acs.orgillinois.edu

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and mechanistic elucidation. Advanced spectroscopic techniques are providing unprecedented insights into reaction dynamics.

Future research on this compound will likely leverage:

In-Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when coupled with flow chemistry setups, allows for real-time monitoring of reaction progress. beilstein-journals.orgnih.gov This can provide valuable kinetic data, help identify transient intermediates, and elucidate reaction mechanisms. nih.govmpg.de The development of benchtop NMR spectrometers is making this powerful technique more accessible. nih.govrsc.org

Advanced Mass Spectrometry: Techniques like multistep mass spectrometry (MSn) in an ion trap can be used to study the fragmentation pathways of heterocyclic compounds, providing detailed structural information. nih.govsci-hub.st Native mass spectrometry can be employed to study noncovalent interactions, which could be relevant for understanding the biological activity of this compound derivatives. nih.gov

Table 2: Advanced Spectroscopic Techniques for Reaction Analysis

| Technique | Information Provided | Application in this compound Research |

| In-Situ NMR | Real-time concentration of reactants, intermediates, and products; kinetic data. nih.govmpg.de | Optimization of synthesis, mechanistic studies of novel reactions. |

| Flow NMR | Continuous monitoring of reactions in a flow system. beilstein-journals.orgnih.gov | High-throughput screening of reaction conditions, integration with automated synthesis. |

| Mass Spectrometry (MS) | Molecular weight determination, structural information through fragmentation patterns. youtube.com | Characterization of new derivatives, identification of byproducts. |

| Multistep MS (MSn) | Detailed fragmentation pathways for structural elucidation. nih.gov | Differentiating isomers, detailed structural analysis of complex derivatives. |

Synergistic Approaches Combining Synthetic and Computational Methodologies

The most profound advances in understanding and utilizing this compound will come from the close integration of experimental synthesis and computational chemistry.

This synergistic approach involves:

Computational Elucidation of Reaction Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. numberanalytics.comnih.gov These computational insights can explain experimentally observed reactivity and guide the design of new reactions. rsc.orgmdpi.com For example, DFT calculations have been used to understand the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions, showing that the reaction rate is influenced by the distortion energy of the reactants. rsc.org

Rational Design of Catalysts and Substrates: Computational modeling can be used to design catalysts with enhanced activity and selectivity for specific transformations of the this compound scaffold. Similarly, the electronic properties of substrates can be computationally tuned to favor desired reaction outcomes.

Interpreting Spectroscopic Data: Computational methods can be used to predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of proposed intermediates or products, aiding in the interpretation of experimental data.

The synergy between "in-silico" and "in-vitro" research creates a powerful feedback loop where computational predictions guide experimental work, and experimental results validate and refine computational models. This integrated approach is becoming indispensable for modern chemical research. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methyl-2H-1-benzothiopyran in laboratory settings?

- Methodological Answer : Prioritize GHS-compliant personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks, as the compound is classified for acute oral toxicity (Category 4) and respiratory irritation (Category 3). Avoid dust formation during handling, and store in well-ventilated areas away from incompatible materials like strong oxidizers .

Q. What solvents are compatible with this compound for experimental procedures?

- Methodological Answer : Based on structural analogs (e.g., 7-Methoxy-2H-1-benzopyran-2-one), ethanol (EtOH), diethyl ether (eth), and toluene are suitable due to their polarity and miscibility with benzothiopyran derivatives. Avoid aqueous solutions unless stabilized by surfactants, as hydrophobic interactions may dominate .

Q. How can researchers determine the purity of this compound following synthesis?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection at 254 nm or gas chromatography-mass spectrometry (GC-MS). For derivatives, compare retention times with reference standards (e.g., NIST spectral libraries) and validate via melting point analysis if crystalline .

Q. What are the key steps in synthesizing this compound, and how are intermediates characterized?

- Methodological Answer : A typical route involves cyclocondensation of thiourea derivatives with α,β-unsaturated ketones. Monitor intermediates using thin-layer chromatography (TLC) and confirm structures via -NMR (e.g., δ 2.1 ppm for methyl groups) and IR spectroscopy (C=S stretch ~1250 cm) .

Advanced Research Questions